![molecular formula C13H21NO B13285505 2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13285505.png)
2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C₁₃H₂₁NO It is a derivative of propanol and features a dimethylphenyl group attached to an amino-methylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzylamine and 2-methylpropan-1-ol.
Reaction: The 3,5-dimethylbenzylamine is reacted with 2-methylpropan-1-ol under controlled conditions to form the desired product.
Catalysts and Solvents: Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism by which 2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic dimethylphenyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with an amino group and a methylpropanol backbone.
3,5-Dimethylbenzylamine: Shares the dimethylphenyl group but lacks the propanol moiety.
2-Methylpropan-1-ol: Similar backbone structure but without the amino and dimethylphenyl groups.
Uniqueness
2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol is unique due to the combination of its amino, dimethylphenyl, and propanol groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of reactions and interact with different molecular targets, making it valuable in diverse applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10-5-11(2)7-12(6-10)8-14-13(3,4)9-15/h5-7,14-15H,8-9H2,1-4H3 |
InChI Key |
KJDOYGZYSKNBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CNC(C)(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate](/img/structure/B13285426.png)
![n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13285433.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13285440.png)
![1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13285446.png)
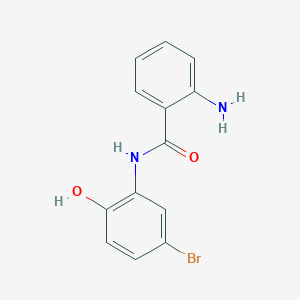
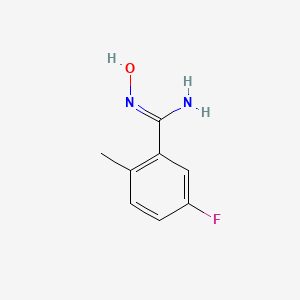
![3-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13285469.png)
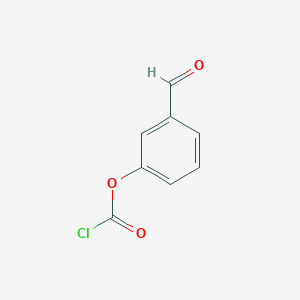

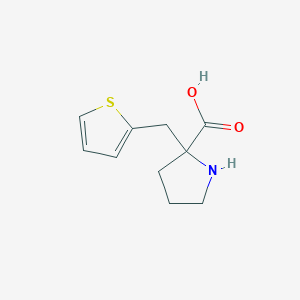

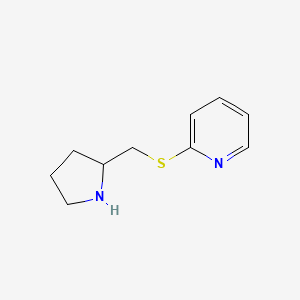
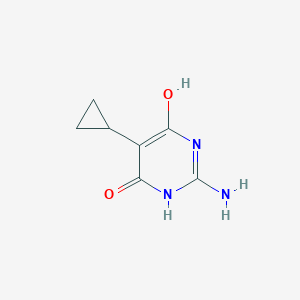
![2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13285503.png)
